rac-Rotigotine Hydrochloride

Description

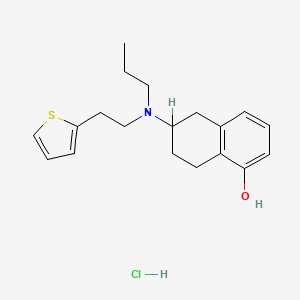

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

rac-Rotigotine Hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of rac-Rotigotine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action for this compound, a non-ergoline dopamine agonist. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular pharmacology and the experimental methodologies used to elucidate its function.

Introduction: The Clinical Significance of Rotigotine

Rotigotine is a dopamine agonist approved for the treatment of Parkinson's disease and Restless Legs Syndrome. Delivered via a transdermal patch, it provides continuous drug delivery over 24 hours, which helps to maintain stable plasma concentrations and reduce motor fluctuations in patients with Parkinson's disease. Unlike some other dopamine agonists, Rotigotine has a unique receptor binding profile that contributes to its clinical efficacy and side-effect profile. This guide will delve into the molecular intricacies of its mechanism of action.

Pharmacodynamics: A Multi-Receptor Engagement Profile

The therapeutic effects of this compound are primarily attributed to its activity at various dopamine receptor subtypes. However, its interaction with serotonergic and adrenergic receptors also plays a significant role in its overall pharmacological profile.

Receptor Binding Affinity

Rotigotine exhibits a high affinity for a range of dopamine, serotonin, and α-adrenergic receptors. The binding affinities (Ki) are typically determined through competitive radioligand binding assays, where Rotigotine competes with a radiolabeled ligand for binding to the target receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D3 | 0.71 |

| Dopamine D2 | 13.5 |

| Dopamine D1 | 296 |

| Dopamine D4 | 55.4 |

| Dopamine D5 | 5.4 |

| Serotonin 5-HT1A | 30 |

| Serotonin 5-HT7 | 86 |

| α2B-Adrenergic | 8.3 |

Data compiled from various in vitro studies.

Functional Activity and Downstream Signaling

Rotigotine is not only defined by its binding affinity but also by its functional activity at these receptors. It primarily acts as a full agonist at dopamine D2 and D3 receptors, which are Gαi/o-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability. Its high affinity and full agonism at the D3 receptor are particularly noteworthy.

At the dopamine D1 receptor, which is Gαs/olf-coupled, Rotigotine acts as a partial agonist. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of protein kinase A (PKA).

Furthermore, Rotigotine is an agonist at the serotonin 5-HT1A receptor and an antagonist at the α2B-adrenergic receptor. These activities may contribute to its non-motor effects, such as potential antidepressant and anxiolytic properties.

Caption: Rotigotine's interaction with various receptors and their primary downstream signaling pathways.

Key Experimental Methodologies for Characterization

The determination of Rotigotine's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Here, we detail the protocols for two fundamental assays.

Radioligand Binding Assay

This assay quantifies the affinity of a drug for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human D2 receptor).

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding:

-

In a multi-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a high-affinity radioligand (e.g., [³H]Spiperone for D2 receptors).

-

Add varying concentrations of the unlabeled competitor drug (Rotigotine).

-

Incubate at a specific temperature for a set time to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of Rotigotine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Rotigotine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs).

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In a multi-well plate, add the cell membrane preparation.

-

Add a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Add varying concentrations of the agonist (Rotigotine).

-

Include a control with a known full agonist to determine maximal stimulation.

-

Incubate at 30°C for 60 minutes.

-

-

Separation and Detection:

-

Separate bound from unbound [³⁵S]GTPγS by filtration.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS as a function of the log concentration of Rotigotine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Rotigotine that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Caption: A generalized workflow for in vitro characterization of Rotigotine's receptor activity.

Neurochemical and Electrophysiological Consequences

The receptor-level activities of Rotigotine translate into significant effects on neurotransmitter systems and neuronal firing patterns in the brain.

-

Dopamine Systems: As a dopamine agonist, Rotigotine mimics the effects of endogenous dopamine. In animal models of Parkinson's disease, it has been shown to reverse motor deficits by stimulating dopamine receptors in the basal ganglia. In vivo microdialysis studies have demonstrated that Rotigotine can decrease the firing rate of dopaminergic neurons in the substantia nigra pars compacta via stimulation of inhibitory D2 autoreceptors.

-

Serotonin and Noradrenaline Systems: The activity of Rotigotine at 5-HT1A and α2B receptors suggests it can also modulate serotonergic and noradrenergic neurotransmission. These interactions may underlie some of its non-motor effects and contribute to its overall therapeutic profile.

Conclusion

The mechanism of action of this compound is multifaceted, characterized by its high-affinity binding to and functional agonism at D2 and D3 dopamine receptors. Its partial agonism at D1 receptors and its activity at serotonergic and adrenergic receptors further contribute to its complex pharmacology. A thorough understanding of this intricate profile, elucidated through a combination of in vitro and in vivo experimental approaches, is crucial for optimizing its clinical application and for the development of future therapeutics for neurological disorders.

Chemical properties of rac-Rotigotine Hydrochloride

An In-Depth Technical Guide to the Chemical Properties of rac-Rotigotine Hydrochloride

This guide provides a comprehensive technical overview of the chemical properties of racemic (rac)-Rotigotine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its characteristics and the experimental choices made in its analysis. The protocols and data presented herein are synthesized from established literature to ensure technical accuracy and field-proven insight.

Core Physicochemical Characteristics

This compound is the racemic mixture of the hydrochloride salt of Rotigotine, a non-ergoline dopamine agonist.[1][2] Understanding its fundamental physicochemical properties is the bedrock upon which all further development and research are built. The racemate contains both the active (S)-enantiomer and the (R)-enantiomer (ent-Rotigotine).[1]

These core properties dictate the compound's behavior in both in vitro and in vivo systems, influencing everything from dissolution rates in formulation to its ability to cross biological membranes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₉H₂₆ClNOS | [1][2][3] |

| Molecular Weight | 351.93 g/mol | [1][2][3] |

| CAS Number | 102120-99-0 | [1][3] |

| Appearance | White to off-white solid powder | [4] |

| LogP | 4.7 |[4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. rac-Rotigotine, as a lipophilic compound, exhibits pH-dependent solubility.[4]

-

Aqueous Solubility : It is poorly soluble in water at neutral pH. Solubility markedly increases at a more acidic pH, a characteristic typical of basic amines which form soluble salts.[2][4] One source quantifies water solubility as < 0.1 mg/mL, even with sonication and heating.[2]

-

Organic Solvent Solubility : The compound is highly soluble in Dimethyl Sulfoxide (DMSO), with concentrations of ≥ 50 mg/mL (142.07 mM) being readily achievable.[2] This makes DMSO an excellent solvent for preparing stock solutions for in vitro screening and analysis. For in vivo studies, complex solvent systems are often required, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a clear solution of at least 2.5 mg/mL.[2]

Ionization Constant (pKa)

The pKa values govern the ionization state of a molecule at a given pH. For Rotigotine, two key pKa values have been calculated for the free base:

-

Strongest Acidic pKa : 10.03 (attributed to the phenolic hydroxyl group)

-

Strongest Basic pKa : 10.97 (attributed to the tertiary amine)

Causality: The tertiary amine's high pKa means it will be protonated and positively charged in the acidic environment of the stomach and in most physiological fluids (pH ~7.4). This ionization is crucial for its interaction with aqueous media. Conversely, the phenolic group will be largely non-ionized at physiological pH. This dual character influences receptor binding, membrane permeability, and formulation strategies.

Pharmacological Profile: A Multi-Receptor Agonist

rac-Rotigotine acts as a non-selective agonist across multiple dopamine receptor subtypes, with additional activity at serotonergic and adrenergic receptors.[3][5] While the (S)-enantiomer is the pharmacologically active component for treating Parkinson's disease, the racemate is often used in research settings.[1] The primary mechanism of action involves the stimulation of postsynaptic D₂ and D₃ receptors within the brain's nigrostriatal pathway, compensating for the dopamine deficiency characteristic of Parkinson's disease.[6]

Table 2: Receptor Binding Affinity of Rotigotine

| Receptor Target | Binding Affinity (Ki) | pKi | Source(s) |

|---|---|---|---|

| Dopamine D₃ | 0.71 nM | 9.2 | |

| Dopamine D₄ | 3.9 - 15 nM | 8.0 - 8.5 | [2] |

| Dopamine D₅ | 5.4 nM | 8.0 - 8.5 | [2] |

| Dopamine D₂ | 13.5 nM | 8.0 - 8.5 | [2] |

| Dopamine D₁ | 83 nM | 7.2 | |

| 5-HT₁A | 30 nM | - | [2] |

| α₂B-Adrenergic | 27 nM | - |[2] |

Insight: The significantly higher affinity for the D₃ receptor compared to other subtypes is a distinguishing feature. In functional assays, however, Rotigotine behaves as a full agonist at D₁, D₂, and D₃ receptors with similar potencies, indicating that binding affinity alone does not tell the full story of its pharmacological effect.[2]

Caption: Dopamine Receptor Agonism Pathway for Rotigotine.

Stability and Degradation Profile

The stability of this compound is a critical parameter for ensuring its quality, safety, and efficacy. The molecule is known to be sensitive to oxidation, particularly when exposed to air, light, or heat.[4][] This susceptibility is a key consideration for storage, formulation, and analytical method development. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

-

Storage Conditions : For short-term storage (days to weeks), the solid material should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), -20°C is recommended.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months.[2]

Table 3: Summary of Forced Degradation Behavior

| Stress Condition | Observations | Degradation Products | Source(s) |

|---|---|---|---|

| Acidic (e.g., 2N HCl, 60°C) | Moderate degradation | - | [8][9] |

| Alkaline (e.g., 2N NaOH, 60°C) | Significant degradation (39.22%) | - | [8][9] |

| Oxidative (e.g., H₂O₂, 60°C) | Rapid and significant degradation (34.44%) | N-oxides, Impurity E | [][9][10][11] |

| Thermal (e.g., 105°C) | Rapid degradation | - | [10] |

| Photolytic (UV light) | Minimal degradation (3.62%) | Four new products (DP-1 to DP-4) |[9][11] |

Known Impurities and Degradants

Regulatory bodies require strict control over impurities. These can arise from the synthetic process or from degradation.

Process-Related Impurities:

-

Depropyl Rotigotine[6]

-

Dethienylethyl Rotigotine[6]

-

Dithienylethyl Rotigotine[6]

-

Ethyl Rotigotine[6]

-

Acetyl Rotigotine[6]

-

Rotigotine toluenesulfonic acid ester[6]

Degradation-Related Impurities:

-

Rotigotine N-Oxide : A primary product of oxidative degradation.[]

-

Impurity E (Hydrochloride Salt) : An identified degradation product.[12]

-

Photodegradation Products (DP-1 to DP-4) : Novel impurities identified under photolytic stress.[11]

Caption: Primary Degradation Pathways of rac-Rotigotine HCl.

Analytical Characterization Protocols

Robust analytical methods are required to ensure the identity, purity, and quality of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and stability testing, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantitative analysis.

Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, degradants, and excipients. For a molecule like Rotigotine with a UV chromophore, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice. A C8 or C18 column provides the necessary hydrophobicity to retain the lipophilic Rotigotine molecule, while a mobile phase of acetonitrile and an aqueous buffer allows for fine-tuning of the separation.

This protocol is a synthesized example based on validated methods.[8][13]

-

Instrumentation : HPLC system with a PDA or UV-Vis detector.

-

Mobile Phase :

-

Mobile Phase A: 0.01N Potassium Dihydrogen Orthophosphate, pH adjusted to 4.8 with orthophosphoric acid.[8]

-

Mobile Phase B: Acetonitrile.

-

-

Elution Mode : Isocratic.

-

Composition : Mobile Phase A: Mobile Phase B (45:55 v/v).[8]

-

Column Temperature : 30°C.[8]

-

Detection Wavelength : 224 nm.[8]

-

Injection Volume : 10-20 µL.

-

Sample Preparation :

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., Water:Acetonitrile, 50:50 v/v) to a target concentration of ~40 µg/mL.[8]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

System Suitability : The method must be validated to show that parameters like theoretical plates, peak tailing, and reproducibility are within acceptable limits (e.g., %RSD < 2%).[8] Under these conditions, the retention time for Rotigotine is approximately 2.7 minutes.[8]

Caption: General Workflow for HPLC Analysis of rac-Rotigotine HCl.

Quantitative NMR (qNMR) Spectroscopy

Causality: While HPLC is excellent for separation, qNMR offers a primary method of quantification without the need for a specific reference standard for each impurity. It relies on the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte peak to that of a certified internal standard, an absolute quantity can be determined.

This protocol is based on a published method for analyzing Rotigotine in complex matrices.[14]

-

Instrumentation : High-field NMR Spectrometer (e.g., 600 MHz).

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard (IS) : Dimethyl terephthalate (certified purity).

-

Sample Preparation :

-

Accurately weigh ~55 mg of the rac-Rotigotine HCl sample.

-

Accurately prepare a stock solution of the internal standard in DMSO-d₆.

-

Combine the sample with a precise volume (e.g., 1.0 mL) of the IS stock solution in an NMR tube.

-

Sonicate until fully dissolved.

-

-

Acquisition Parameters :

-

Pulse Sequence : Use a sequence with water suppression (e.g., noesygppr1d) if residual water is present.[14]

-

Temperature : Maintain a constant temperature (e.g., 25°C).[14]

-

Relaxation Delay (D1) : Set a long D1 time (e.g., 40s) to ensure full relaxation of all nuclei, which is critical for accurate quantification.[14]

-

-

Data Processing & Analysis :

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the designated quantification peaks for both the analyte and the internal standard.

-

Quantification Peaks :

-

Calculate the concentration of rac-Rotigotine HCl using the standard qNMR equation, accounting for the molecular weights, number of protons in each integral, and weights of the sample and IS.

-

References

- 1. scbt.com [scbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ema.europa.eu [ema.europa.eu]

- 8. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 9. benthamscience.com [benthamscience.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Synthesis pathways for racemic Rotigotine Hydrochloride

An In-Depth Technical Guide to the Synthesis of Racemic Rotigotine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Rotigotine is a non-ergoline dopamine agonist that is predominantly recognized for its therapeutic efficacy in managing Parkinson's disease and Restless Legs Syndrome (RLS).[1] Its chemical structure, (-)-(S)-2-[N-propyl-N-[2-(2-thienyl)ethyl]amino]-5-hydroxy-1,2,3,4-tetrahydronaphthalene, features a critical chiral center at the C6 position of the tetralin core.[2] The pharmacological activity resides exclusively in the (S)-enantiomer, which effectively binds to dopamine receptors (D1, D2, and D3), mimicking the action of dopamine.[2]

While the final active pharmaceutical ingredient (API) is enantiomerically pure, the synthesis of the racemic mixture is a foundational strategy in many developmental and industrial pathways. The production of a racemate allows for robust and often higher-yielding chemical processes, which can then be subjected to well-established resolution techniques to isolate the desired enantiomer.[3][4] This guide provides a detailed technical overview of the core synthetic pathways to produce racemic Rotigotine, culminating in its conversion to the stable and pharmaceutically relevant hydrochloride salt. We will explore the causal chemistry behind each transformation, present detailed experimental protocols, and offer insights into the strategic considerations that govern this multi-step synthesis.

Chapter 1: Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic analysis of racemic Rotigotine Hydrochloride reveals a convergent and efficient manufacturing strategy. The primary disconnection points are the hydrochloride salt, the phenolic hydroxyl group, and the tertiary amine.

The hydrochloride salt is trivially formed from the free base in the final step. The crucial phenolic hydroxyl group is unmasked from a more stable methoxy ether precursor, a common protecting group strategy in multi-step synthesis to prevent unwanted side reactions. This O-demethylation is a key late-stage transformation.[5]

The central tertiary amine can be disconnected in several ways, but the most common approach involves forming the C-N bonds via reductive amination on a tetralone core. This leads back to the principal starting material: 5-methoxy-2-tetralone, a readily accessible and stable precursor.[6][7]

Caption: Retrosynthetic pathway for racemic Rotigotine HCl.

Chapter 2: Synthesis of the Key Racemic Intermediate

The cornerstone of the synthesis is the construction of the racemic tertiary amine, (±)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. This is typically achieved from 5-methoxy-2-tetralone.

Core Reaction: Reductive Amination

Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an enamine or iminium ion intermediate from the ketone and amine, which is then reduced in situ by a hydride reducing agent to yield the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is critical as they are selective for the iminium ion over the starting ketone, preventing reduction of the carbonyl group.

Caption: Sequential synthesis of the key tertiary amine intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (±)-2-(N-propylamino)-5-methoxytetralin [7]

-

Reaction Setup: To a solution of 5-methoxy-2-tetralone (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add n-propylamine (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture, maintaining the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tetralone is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: N-Alkylation to form (±)-5-Methoxy-Rotigotine

-

Reaction Setup: Dissolve the crude (±)-2-(N-propylamino)-5-methoxytetralin (1.0 eq) in a polar aprotic solvent like acetonitrile.

-

Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), followed by the alkylating agent, 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate (tosylate) or a corresponding halide (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 18-24 hours. Monitor the reaction for the disappearance of the secondary amine starting material.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude racemic 5-methoxy-Rotigotine, which can be purified by silica gel chromatography if necessary.

Chapter 3: O-Demethylation to (±)-Rotigotine Free Base

The conversion of the methoxy group to a phenolic hydroxyl is a critical step to unmask the pharmacologically active moiety. Aryl methyl ethers are notably stable, requiring a potent Lewis acid for cleavage. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficacy in cleaving aryl ethers under relatively mild conditions.[5]

Causality of Reagent Choice: The boron atom in BBr₃ is highly electron-deficient, allowing it to coordinate strongly with the ether oxygen. This coordination weakens the C-O bond, facilitating nucleophilic attack by a bromide ion (generated from BBr₃) on the methyl carbon, leading to the cleavage of the methyl group and formation of a borate ester intermediate, which is subsequently hydrolyzed during workup to yield the phenol.

Experimental Protocol: O-Demethylation[6]

-

Reaction Setup: Dissolve the (±)-5-Methoxy-Rotigotine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C or lower (a dry ice/acetone bath at -78°C is often preferred for better control) to manage the exothermic reaction.

-

Reagent Addition: Add a solution of BBr₃ (1.5-2.0 eq, typically 1M in DCM) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic (pH 8). This step hydrolyzes the intermediate borate ester and neutralizes excess acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude (±)-Rotigotine free base as an oil.

Chapter 4: Formation and Purification of Racemic Rotigotine Hydrochloride

For pharmaceutical applications, converting the oily free base into a stable, crystalline solid is highly desirable. Salt formation with hydrochloric acid provides a material with improved handling properties, stability, and aqueous solubility.[8][9]

Experimental Protocol: Salt Formation[11][12]

-

Dissolution: Dissolve the crude (±)-Rotigotine free base (1.0 eq) in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: Add a solution of hydrochloric acid (1.0-1.2 eq) dropwise with stirring. The HCl can be in various forms, such as concentrated aqueous HCl, HCl in isopropanol, or gaseous HCl bubbled through the solution.

-

Crystallization: The hydrochloride salt will typically precipitate out of the solution. The mixture may be stirred at room temperature or cooled to enhance crystallization. In some cases, the addition of a less polar co-solvent like ethyl acetate or hexane can induce precipitation.[10]

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification (Recrystallization): Wash the filter cake with a cold solvent (e.g., ethyl acetate or diethyl ether) to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/ethyl acetate or ethanol/hexane.[10]

-

Drying: Dry the final crystalline product under vacuum at an elevated temperature (e.g., 40-50°C) to a constant weight.

| Step | Transformation | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Reductive Amination | 5-methoxy-2-tetralone, n-propylamine, NaBH(OAc)₃ | 75-85% | >95% |

| 2 | N-Alkylation | 2-(thiophen-2-yl)ethyl tosylate, K₂CO₃ | 80-90% | >98% |

| 3 | O-Demethylation | BBr₃ | 85-95% | >98% |

| 4 | HCl Salt Formation | HCl | 90-98% | >99.5% |

Chapter 5: A Note on Chiral Resolution

The synthesis described yields a racemic mixture, an equal (50:50) mixture of the (S) and (R) enantiomers.[3] As the therapeutic activity is confined to the (S)-enantiomer, a resolution step is mandatory.[2] The most common industrial method for resolving chiral amines is via the formation of diastereomeric salts.[4][11]

The racemic amine intermediate (e.g., (±)-2-(N-propylamino)-5-methoxytetralin) is reacted with an enantiomerically pure chiral acid, such as L- or D-tartaric acid. This reaction creates a mixture of two diastereomeric salts (e.g., (S)-amine-(L)-acid and (R)-amine-(L)-acid). Unlike enantiomers, diastereomers have different physical properties, including solubility.[4] This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by treatment with a base, liberating the desired enantiomerically pure amine, which can then be carried forward in the synthesis.

Caption: Workflow for the resolution of a racemic amine.

Conclusion

The synthesis of racemic Rotigotine Hydrochloride is a well-defined process anchored by robust and scalable chemical transformations. The strategic pathway commencing from 5-methoxy-2-tetralone leverages a key reductive amination to construct the aminotetralin core, followed by a crucial O-demethylation step to reveal the active phenolic moiety. The final conversion to the hydrochloride salt yields a stable, crystalline material suitable for further processing. While this guide focuses on the racemic synthesis, it is critical for drug development professionals to recognize this as the precursor stage to chiral resolution, a necessary step to isolate the pharmacologically active (S)-enantiomer. Understanding the principles and practical execution of each step is fundamental to the successful development and manufacture of Rotigotine.

References

- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmaacademias.com [pharmaacademias.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 8. Comparing different salt forms of rotigotine to improve transdermal iontophoretic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rotigotine hydrochloride | C19H26ClNOS | CID 180335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

rac-Rotigotine Hydrochloride enantiomers and their activity

An In-Depth Technical Guide to the Enantiomers of rac-Rotigotine Hydrochloride and Their Distinct Pharmacological Activities

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Principle of Chirality in Modern Drug Design

In the landscape of modern pharmacology, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development. A significant portion of therapeutic agents are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. The story of Rotigotine, a potent non-ergoline dopamine agonist, is a quintessential example of this principle. While the racemate, a 1:1 mixture of its (S) and (R) enantiomers, shows significant activity, it is the stereochemically pure (S)-enantiomer that has been harnessed for clinical use in treating Parkinson's disease and Restless Legs Syndrome.[1][2][3] This guide provides a deep technical dive into the synthesis, separation, and differential activities of this compound's enantiomers, offering field-proven insights and methodologies for professionals in drug development.

The Genesis of Rotigotine: From Racemate to a Stereopure Therapeutic Agent

Rotigotine is a non-ergoline dopamine agonist designed to mimic the action of dopamine in the brain, thereby alleviating the motor and non-motor symptoms associated with dopamine deficiency in conditions like Parkinson's disease.[1][4] Its therapeutic efficacy stems from its ability to stimulate dopamine receptors, particularly the D1, D2, and D3 subtypes.[1][3] The parent molecule, initially synthesized and studied as the racemate (rac-Rotigotine or N-0437), possesses a single stereocenter.[5][6][7] Consequently, it exists as two distinct enantiomers: (S)-Rotigotine and (R)-Rotigotine.

Early in development, it was discovered that the desired dopaminergic activity resided almost exclusively in one enantiomer.[6] The (-)-enantiomer, systematically named (6S)-6-{propyl[2-(2-thienyl)ethyl] amino}-5,6,7,8-tetrahydro-1-naphthalenol and later given the International Nonproprietary Name (INN) Rotigotine, was identified as the eutomer (the pharmacologically active enantiomer).[3][6] This discovery shifted the entire development focus from the racemic mixture to the enantiopure (S)-form, which is the active pharmaceutical ingredient in the commercial transdermal patch, Neupro®.[2][3] This strategic decision underscores a critical principle: isolating the eutomer can enhance therapeutic efficacy and potentially reduce side effects or metabolic burden associated with the inactive or less active enantiomer (the distomer).

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The generation of enantiopure (S)-Rotigotine is a critical manufacturing step that can be approached via two primary strategies: racemic synthesis followed by chiral resolution, or a more direct enantioselective synthesis. The choice of pathway is dictated by factors such as efficiency, cost, and scalability.

Racemic Synthesis and Subsequent Resolution

The traditional approach involves the synthesis of rac-Rotigotine, followed by the separation of the two enantiomers. A common synthetic route starts from 5-methoxy-2-tetralone.[8] The key challenge in this approach is the resolution step, which can be resource-intensive.[9]

-

Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts. These salts possess different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer is recovered by removing the resolving agent.

-

Modern Resolution Techniques: More advanced methods have been developed, including the use of chiral organic phosphonic acids in combination with chiral amines to achieve a more efficient separation of the diastereomeric salts.[8]

Enantioselective (Asymmetric) Synthesis

To circumvent the often-inefficient resolution of racemates (where the theoretical maximum yield for the desired enantiomer is 50%), modern organic synthesis increasingly relies on asymmetric methods. These strategies use chiral catalysts or reagents to guide the reaction towards the preferential formation of one enantiomer.

-

Catalytic Asymmetric Reductive Amination: This is a powerful strategy for synthesizing chiral amines. The synthesis of (S)-Rotigotine can be achieved by the reductive amination of 5-methoxy-2-tetralone with n-propylamine in the presence of a chiral catalyst, such as a chiral phosphoric acid, and a reducing agent like Hantzsch ester.[8][9] This approach creates the desired stereocenter with high enantiomeric excess (e.e.).

-

Biocatalysis with Imine Reductases (IREDs): A cutting-edge chemoenzymatic approach utilizes engineered imine reductase enzymes.[10][11][12] These biocatalysts can perform reductive amination with exceptionally high stereoselectivity (>99% S-stereoselectivity), offering a green and highly efficient alternative to traditional chemical catalysts.[10]

The diagram below illustrates the conceptual workflows for both resolution and asymmetric synthesis.

Caption: Conceptual workflows for producing enantiopure (S)-Rotigotine.

Analytical Methodologies for Chiral Separation

The ability to accurately separate and quantify enantiomers is paramount for quality control, batch release, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the gold-standard techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separation.[13] The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This is typically accomplished using a Chiral Stationary Phase (CSP).[14] A CSP consists of a single enantiomer of a chiral selector molecule immobilized on the surface of the HPLC column support (usually silica).[14]

Workflow: Chiral HPLC Method Development

Caption: A systematic approach to developing a robust chiral HPLC method.

Capillary Zone Electrophoresis (CZE)

CZE is a high-efficiency separation technique that can be adapted for chiral analysis. For Rotigotine, a validated method has been published that utilizes a dual cyclodextrin system as a chiral selector in the background electrolyte.[15] Cyclodextrins are chiral, bucket-shaped molecules that form transient, diastereomeric inclusion complexes with the enantiomers of Rotigotine, leading to differences in their electrophoretic mobility and enabling separation.

Experimental Protocol: Chiral Separation of Rotigotine Enantiomers by CZE [15]

This protocol is based on the validated method for the simultaneous enantioseparation of Rotigotine and its chiral impurities.

-

Capillary Preparation:

-

Use a fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., ~60 cm total length).

-

Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally the running buffer (30 min).

-

Between runs, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min) to ensure reproducibility.

-

-

Background Electrolyte (BGE) Preparation:

-

Prepare a 100 mM sodium phosphate buffer.

-

Adjust the pH to 2.5 using phosphoric acid. A low pH is crucial for suppressing the electroosmotic flow and ensuring the analytes remain protonated.

-

Add the chiral selectors: 2% (w/v) sulfated-β-cyclodextrin (S-β-CD) and 2% (w/v) methyl-β-cyclodextrin (M-β-CD). The dual-CD system provides synergistic effects for resolving the target analytes.

-

Filter the BGE through a 0.22 µm filter before use.

-

-

Sample Preparation:

-

Accurately weigh and dissolve rac-Rotigotine HCl standard or sample in the BGE to a final concentration of approximately 0.1 mM.

-

Include an internal standard (e.g., sodium benzenesulfonate) for enhanced quantitative precision.

-

-

CZE Instrument Settings:

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: -20 kV (negative polarity is used because the analytes are cationic).

-

Temperature: 20 °C. Precise temperature control is critical for stable migration times.

-

Detection: UV detection at 200 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their migration times (validated against enantiopure standards).

-

Calculate the enantiomeric purity (% e.e.) using the peak areas.

-

Differential Pharmacology of Rotigotine Enantiomers

The clinical utility of Rotigotine is a direct result of the specific pharmacological profile of its (S)-enantiomer. It acts as a broad-spectrum dopamine agonist, but its interactions are not limited to the dopamine system.

Receptor Binding Profile

The primary therapeutic action of (S)-Rotigotine is mediated by its agonism at D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors.[1][2] In vitro binding assays have quantified its affinity for these and other receptors. The (S)-enantiomer shows a particularly high affinity for the D3 receptor, with progressively lower affinity for D2, D4, D5, and D1 receptors.[5][16] This profile is distinct from other dopamine agonists like pramipexole and ropinirole, which are more selective for the D2-like receptor family and lack significant activity at D1 receptors.[16] The combined D1/D2/D3 receptor stimulation by Rotigotine is thought to contribute to its broad efficacy, similar to apomorphine.[2][16]

Beyond dopamine receptors, (S)-Rotigotine also acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the α2B-adrenergic receptor.[3][5] These off-target activities may contribute to some of its non-motor effects, such as potential antidepressant properties.[2][17]

Table 1: Receptor Binding Affinities (Ki) of (S)-Rotigotine

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|

| Dopamine D3 | 0.71 | [5][18][19] |

| Dopamine D2 | 4-15 | [5][18][19] |

| Dopamine D4 | 4-15 | [5][18][19] |

| Dopamine D5 | 4-15 | [5][18][19] |

| Dopamine D1 | 83 | [5][18][19] |

| Serotonin 5-HT1A | Partial Agonist | [2][5] |

| Adrenergic α2B | Antagonist |[2][5] |

Note: While extensive data exists for the (S)-enantiomer, specific binding affinity values for the (R)-enantiomer are not prominently featured in the reviewed literature, reflecting its status as the distomer and its lack of clinical development.

Downstream Signaling Pathways

The activation of different dopamine receptor subtypes by (S)-Rotigotine initiates distinct intracellular signaling cascades. This is fundamental to its mechanism of action.

-

D1-like Receptor (D1, D5) Activation: These receptors are typically coupled to the Gs/olf family of G-proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal excitability and gene expression.

-

D2-like Receptor (D2, D3, D4) Activation: These receptors are coupled to Gi/o G-proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16] This pathway generally has an inhibitory effect on neuronal function, counteracting the effects of D1 receptor stimulation.

The ability of (S)-Rotigotine to engage both of these major pathways simultaneously is a key feature of its pharmacology, allowing for a more comprehensive modulation of the dopaminergic system.

Caption: (S)-Rotigotine stimulates both excitatory Gs-coupled and inhibitory Gi-coupled pathways.

Conclusion and Professional Outlook

The development of Rotigotine is a testament to the importance of stereochemistry in pharmacology. The journey from the racemic compound N-0437 to the enantiopure therapeutic agent (S)-Rotigotine highlights a clear, data-driven approach to drug design. The superior pharmacological activity of the (S)-enantiomer at the D1, D2, and D3 dopamine receptors forms the basis of its clinical efficacy in movement disorders.

For researchers and drug development professionals, the case of Rotigotine provides several key takeaways:

-

Prioritize Early Chiral Evaluation: Assessing the activity of individual enantiomers early in the discovery phase is crucial to focus resources on the most promising chemical entity.

-

Leverage Advanced Synthesis: Modern enantioselective synthesis and biocatalysis offer highly efficient, scalable, and environmentally friendly routes to single-enantiomer drugs, bypassing the limitations of classical resolution.

-

Develop Robust Analytical Methods: Validated, high-resolution analytical techniques like chiral HPLC and CZE are non-negotiable for ensuring the stereochemical purity and quality of the final drug product.

The continuous delivery of (S)-Rotigotine via a transdermal patch, which maintains stable plasma concentrations, further refines its therapeutic application by providing consistent dopaminergic stimulation.[1][3][20] Future research may continue to explore the nuanced roles of its multi-receptor profile and develop next-generation delivery systems to further improve patient outcomes.

References

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. Rotigotine - Wikipedia [en.wikipedia.org]

- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. Simultaneous enantioseparation of antiparkinsonian medication Rotigotine and related chiral impurities by capillary zone electrophoresis using dual cyclodextrin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. xcessbio.com [xcessbio.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. researchgate.net [researchgate.net]

N-0437 Hydrochloride: A Technical Guide to its Discovery, Pharmacology, and Historical Significance

Abstract

This technical guide provides a comprehensive overview of N-0437 hydrochloride, a seminal aminotetralin derivative recognized for its high potency and selectivity as a dopamine D2 receptor agonist. We will explore its rational design and synthesis, delve into its detailed pharmacological profile, including receptor binding affinities and functional activities, and trace its historical journey from a novel research tool to a benchmark compound in dopamine receptor research. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and neuroscience, offering in-depth technical protocols, data summaries, and mechanistic insights grounded in authoritative literature.

Introduction: The Quest for a Selective D2 Agonist

In the landscape of neuropharmacology, the development of receptor-subtype-selective ligands is paramount for dissecting complex signaling pathways and designing targeted therapeutics. The dopamine D2 receptor, a key player in motor control, motivation, and hormonal regulation, has long been a target for treating conditions like Parkinson's disease and hyperprolactinemia. The challenge in the early 1980s was to develop agonists that could potently stimulate D2 receptors while avoiding off-target effects at D1 receptors and other neurotransmitter systems. N-0437 emerged from this pursuit as a landmark achievement, offering researchers an exceptionally potent and selective tool to probe D2 receptor function.[1][2][3] This guide chronicles its scientific journey.

Discovery and Synthesis

N-0437, with the chemical name 2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin, was developed as part of a series of 2-aminotetralin compounds designed to optimize interaction with the dopamine D2 receptor.[3][4] The synthesis, first detailed in 1985, showcases a strategic chemical approach to building this potent agonist.[2]

The core of the synthesis involves the reaction of 5-methoxy-2-tetralone with N-propyl-N-2-thienylethylamine, followed by reductive amination. The final critical step is the demethylation of the 5-methoxy group to yield the pharmacologically active 5-hydroxy moiety.[5] The resulting free base is then converted to its hydrochloride salt by treatment with ethereal HCl to improve its stability and solubility for experimental use.[2]

Pharmacological Profile: Potency and Unrivaled Selectivity

The defining characteristic of N-0437 is its remarkable affinity and selectivity for the D2 dopamine receptor. Radioligand binding assays, a cornerstone technique for receptor characterization, were instrumental in quantifying its profile.

Receptor Binding Affinity

In vitro binding studies using brain tissue homogenates revealed that N-0437 displaces D2-specific radioligands with nanomolar, and even sub-nanomolar, potency.[1][2] A comprehensive analysis demonstrated its high affinity for D2 receptors (Ki = 0.69 nM) and significantly weaker affinity for a panel of other neuronal receptors.[1] This selectivity is critical, as it minimizes the potential for off-target effects that often complicate the pharmacological actions of less selective compounds.

Table 1: Receptor Binding Profile of N-0437

| Receptor Subtype | Ki (nM) | D2 Selectivity Ratio (Ki [Receptor] / Ki [D2]) |

|---|---|---|

| Dopamine D2 | 0.69 | 1 |

| Dopamine D1 | 678 | ~983x |

| Adrenoceptor α1 | 534 | ~774x |

| Adrenoceptor α2 | 195 | ~283x |

| Serotonin S1 | 6940 | ~10,058x |

| Serotonin S2 | 5900 | ~8,551x |

| Muscarinic (ACh) | 2660 | ~3,855x |

(Data sourced from Van der Weide et al., 1988)[1]

Functional Activity: A Potent Agonist In Vitro and In Vivo

N-0437 acts as a potent agonist at both presynaptic and postsynaptic D2 receptors.

-

Presynaptic Activity: It effectively inhibits the synthesis and release of dopamine from nerve terminals by stimulating D2 autoreceptors.[1][3] Studies on rabbit striatal slices showed that N-0437 inhibited the calcium-dependent release of [³H]dopamine with an IC50 of 4 nM.[1] It also modulates the release of other neurotransmitters, inhibiting [³H]acetylcholine release (IC50: 6.3 nM) via D2 heteroreceptors.[1]

-

Postsynaptic Activity: In animal models, N-0437 produces behaviors consistent with postsynaptic D2 receptor stimulation. It was shown to be equipotent with apomorphine in inducing circling behavior in rats with 6-hydroxydopamine (6-OHDA) lesions, a classic model for assessing postsynaptic D2 agonism.[1]

Stereoselectivity: Enantiomers with Distinct Profiles

Further research revealed that the two enantiomers of N-0437 possess distinct pharmacological properties.

-

(-)-N-0437: This enantiomer is a powerful postsynaptic D2 agonist, responsible for the stereotypy and rotational behaviors seen in animal models.[6]

-

(+)-N-0437: In contrast, the (+)-enantiomer shows a remarkable selectivity for presynaptic D2 autoreceptors while acting as a weak antagonist at postsynaptic D2 receptors.[6]

This stereoselectivity makes the individual enantiomers valuable tools for differentiating the physiological roles of pre- and postsynaptic dopamine receptor populations.

Mechanism of Action: D2 Receptor Signaling

As a D2 receptor agonist, N-0437 triggers the canonical Gi/o-coupled signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the G-protein complex. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunit can further modulate downstream effectors, including ion channels.

Key Experimental Protocol: Radioligand Binding Assay

The characterization of N-0437's binding affinity relied on competitive radioligand binding assays. Below is a representative protocol.

Objective: To determine the binding affinity (Ki) of N-0437 for the D2 dopamine receptor.

Materials:

-

Tissue source: Rat striatal membrane homogenate.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Non-specific binding control: Sulpiride (10 µM) or another potent D2 antagonist.

-

Test compound: N-0437 hydrochloride, various concentrations.

-

Assay buffer: Tris-HCl buffer with physiological salts.

-

Filtration apparatus: Brandel cell harvester or equivalent.

-

Filters: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and vials.

Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration.

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membrane homogenate + [³H]-Spiperone + assay buffer.

-

Non-specific Binding: Membrane homogenate + [³H]-Spiperone + 10 µM Sulpiride.

-

Competitive Binding: Membrane homogenate + [³H]-Spiperone + varying concentrations of N-0437.

-

-

Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of N-0437.

-

Use non-linear regression analysis (e.g., Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of N-0437 that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Historical Context and Conclusion

The discovery of N-0437 in the mid-1980s marked a significant step forward in dopamine receptor pharmacology.[2][3] Its high potency and, more importantly, its exceptional selectivity for the D2 receptor over the D1 subtype and other neurotransmitter receptors, established it as a "new ligand of choice for studies on the D-2 receptor".[1] It provided the scientific community with a precise tool to investigate the physiological and pathological roles of D2 receptors, from motor control to neuroendocrine regulation, without the confounding variables of off-target effects.[7][8] The subsequent characterization of its enantiomers further refined its utility, offering a unique way to dissect the functions of pre- and postsynaptic D2 receptor populations.[6] While newer compounds have since been developed, N-0437 remains a benchmark agonist against which other D2 ligands are often compared, cementing its legacy in the history of neuroscience and drug discovery.

References

- 1. N-0437: a selective D-2 dopamine receptor agonist in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological profiles of three new, potent and selective dopamine receptor agonists: N-0434, N-0437 and N-0734 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The enantiomers of the D-2 dopamine receptor agonist N-0437 discriminate between pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Profile of the selective dopamine D-2 receptor agonist N-0437: its effects on palatability- and deprivation-induced feeding, and operant responding for food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prejunctional inhibitory effect of a dopamine D-2 agonist, N-0437, on vascular adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: rac-Rotigotine Hydrochloride Binding Affinity for D1, D2, and D3 Receptors

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics of rac-Rotigotine Hydrochloride at the dopamine D1, D2, and D3 receptors. The structure of this document is designed to logically flow from foundational binding data to the practicalities of its measurement and its functional implications, providing a holistic understanding for the drug development professional.

Core Principle: The Critical Role of Dopamine Receptor Subtype Selectivity

Dopamine receptors, integral to the G protein-coupled receptor (GPCR) superfamily, are central regulators of numerous physiological processes, including motor function, cognition, and reward pathways. These receptors are categorized into the D1-like (D1, D5) and D2-like (D2, D3, D4) families. The therapeutic efficacy and adverse effect profile of any dopaminergic agent are inextricably linked to its binding affinity and selectivity across these subtypes.

Rotigotine, a non-ergoline dopamine agonist, is a prime example of a compound whose clinical utility in treating Parkinson's disease and Restless Legs Syndrome is defined by its specific receptor interaction profile. A granular understanding of the binding affinities of its racemic form, this compound, is therefore paramount for elucidating its mechanism of action and for guiding the rational design of future therapeutics with optimized selectivity.

Quantitative Analysis: The Binding Affinity Profile of this compound

Binding affinity is most commonly expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value denotes a higher binding affinity.

The data summarized below are derived from in vitro radioligand binding assays and illustrate the distinct binding profile of rac-Rotigotine across human dopamine D1, D2, and D3 receptors.

Table 1: Binding Affinities (Ki) of rac-Rotigotine for Human Dopamine Receptors

| Receptor Subtype | Reported Ki (nM) |

| D1 | 83[1][2][3] |

| D2 | 13.5[1][2] |

| D3 | 0.71[1][2][3] |

Note: These values are representative and can vary based on experimental conditions such as the specific radioligand and cell system used.

Expert Interpretation of the Binding Profile:

The data unequivocally demonstrate that rac-Rotigotine has a strong preference for the D2-like family of receptors over the D1 receptor. Within the D2-like family, it exhibits a pronounced selectivity for the D3 receptor, with a Ki value nearly 19-fold lower than that for the D2 receptor. This high affinity for the D3 receptor is a hallmark of Rotigotine's pharmacological identity.[1][2] While traditionally considered to have low affinity for the D1 receptor, some functional studies suggest that rotigotine can act as a potent agonist at all three receptor subtypes, a profile more similar to apomorphine than other D2/D3 agonists like ropinirole and pramipexole.[4][5][6]

Experimental Blueprint: A Self-Validating Protocol for Determining Binding Affinity

The competitive radioligand binding assay is the gold-standard methodology for determining ligand binding affinities.[7] The protocol detailed below is inherently self-validating through the inclusion of controls for total and non-specific binding, which ensures the accurate quantification of specific binding.

3.1. Essential Materials

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated ([³H]) antagonist with high affinity for the target receptor (e.g., [³H]Spiperone for D2/D3, [³H]SCH23390 for D1).

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-based buffer containing physiological concentrations of ions (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂).

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Determinator: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand that binds with high affinity to the target receptor (e.g., haloperidol for D2/D3).

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filter mats (e.g., GF/B or GF/C).[7][8]

-

Detection System: Liquid scintillation counter and compatible scintillation fluid.

3.2. Step-by-Step Experimental Workflow

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Thaw and dilute the receptor-containing cell membranes in assay buffer to a pre-optimized protein concentration.

-

Dilute the radioligand in assay buffer to a concentration typically at or below its dissociation constant (Kd).

-

-

Assay Incubation:

-

In a 96-well plate, combine the assay buffer, the appropriate dilution of rac-Rotigotine (or buffer for total binding, or non-specific determinator for non-specific binding), the radioligand, and the cell membranes.

-

Incubate the plate, often with gentle agitation, for a sufficient duration to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[8]

-

-

Termination and Harvesting:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter mats completely.

-

Add scintillation cocktail to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

-

3.3. Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the CPM of the test wells.

-

Generate a Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (total binding - non-specific binding) against the logarithm of the rac-Rotigotine concentration.

-

Determine the IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration of rac-Rotigotine that inhibits 50% of the specific radioligand binding.

-

Calculate the Ki: Convert the experimentally determined IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram 1: Workflow of a Competitive Radioligand Binding Assay

References

- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Pharmacological profile of rac-Rotigotine Hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of rac-Rotigotine Hydrochloride

This guide provides a comprehensive technical overview of the pharmacological properties of this compound, a non-ergoline dopamine agonist. Developed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, functional activity, and pharmacokinetic profile that define its therapeutic utility in conditions such as Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] The narrative is structured to provide not just data, but a causal understanding of the experimental methodologies and the interpretation of their results.

Introduction: The Rationale for Rotigotine

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, leading to a deficit in the neurotransmitter dopamine, which is crucial for motor control.[3] Traditional therapies, while effective, can lead to fluctuating plasma concentrations, contributing to motor complications.[4] Rotigotine was developed to provide continuous, non-invasive dopaminergic stimulation.[4][5] Its formulation as a once-daily transdermal patch is a key innovation, designed to maintain stable plasma concentrations over 24 hours, thereby offering a more consistent therapeutic effect.[3][6] This guide will dissect the pharmacological underpinnings of this agent, from receptor binding to its ultimate pharmacodynamic effects.

Part 1: Molecular Interaction - Receptor Binding & Selectivity Profile

The foundational step in characterizing any receptor-targeted agent is to define its binding affinity (Ki) and selectivity across a panel of relevant biological targets. This is achieved through competitive radioligand binding assays, which quantify the ability of a test compound (in this case, Rotigotine) to displace a radiolabeled ligand with a known high affinity for a specific receptor. A lower Ki value signifies a higher binding affinity.

Rotigotine exhibits a broad-spectrum affinity for all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[1][7][8] Importantly, it also interacts with specific serotonin (5-HT) and adrenergic receptors, which may contribute to its overall clinical profile.[7][9]

Data Presentation: Receptor Binding Affinity of Rotigotine

The following table summarizes the binding affinities (Ki) of Rotigotine at various human receptors, compiled from in-vitro studies.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopaminergic | D3 | 0.71 |

| D2 | 13.5 | |

| D1 | 83 | |

| D4 | 3.9 - 15 | |

| D5 | 5.4 | |

| Serotonergic | 5-HT1A | 30 |

| Adrenergic | α2B | 27 |

| (Data compiled from authoritative sources.[7][10]) |

This profile establishes Rotigotine as a high-affinity D3-preferring dopamine receptor ligand, with significant affinity for other D2-like (D2, D4) and D1-like (D1, D5) receptors, as well as non-dopaminergic targets like the 5-HT1A and α2B receptors.[7]

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines a self-validating system for determining the Ki of a test compound at the human dopamine D3 receptor.

Objective: To determine the concentration of Rotigotine that inhibits 50% of specific binding of a radioligand (IC50) and to calculate its binding affinity (Ki).

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D3 Receptor.[11]

-

Radioligand: [3H]-Spiperone or another suitable high-affinity D3 antagonist.[12]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known D3 antagonist like Haloperidol.[12]

-

Instrumentation: 96-well plates, liquid handling system, vacuum filtration harvester, and a liquid scintillation counter.[11][13]

Step-by-Step Methodology:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a predetermined protein concentration.[13] The concentration must be low enough to not deplete the radioligand (typically << Kd of the radioligand).[14]

-

Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of varying concentrations of Rotigotine.

-

50 µL of the radioligand solution (at a concentration near its Kd).

-

150 µL of the membrane preparation to initiate the binding reaction.[13]

-

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[13]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[13]

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Rotigotine to generate a sigmoidal competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Functional Pharmacology - Efficacy & Potency

While binding assays reveal affinity, they do not describe the functional consequence of that binding. Functional assays are essential to determine if a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. Rotigotine is a full agonist at dopamine D1, D2, and D3 receptors.[1][7][15] It also acts as a partial agonist at 5-HT1A receptors and, critically, as an antagonist at α2B-adrenergic receptors.[1][7][9]

Dopamine receptors are G protein-coupled receptors (GPCRs).[16] D1-like receptors (D1, D5) are coupled to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[16] Conversely, D2-like receptors (D2, D3, D4) are coupled to the Gi protein, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[16][17][18] Measuring changes in cAMP is therefore a direct readout of D1-like or D2-like receptor activation.

Mandatory Visualization: Rotigotine Action at a D2/D3 Receptor

Caption: Gi-mediated signaling cascade upon Rotigotine binding.

Experimental Protocol: cAMP Accumulation Assay for D2/D3 Agonism

This assay quantifies the ability of Rotigotine to inhibit cAMP production, confirming its agonist activity at Gi-coupled receptors.

Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP production by Rotigotine and determine its potency (EC50).

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 or D3 Receptor.[17]

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

cAMP Detection Kit: A commercial kit, such as a luminescence-based (e.g., cAMP-Glo™) or fluorescence-based (e.g., HTRF, AlphaScreen) assay system.[19][20][21]

-

Instrumentation: Plate reader compatible with the chosen detection kit (e.g., luminometer).

Step-by-Step Methodology:

-

Cell Plating: Seed the engineered cells into a 96- or 384-well plate and culture until they reach near-confluency.[17]

-

Compound Preparation: Prepare serial dilutions of Rotigotine in an appropriate assay buffer.

-

Cell Treatment:

-

Aspirate the culture medium from the cells.

-

Add the diluted Rotigotine solutions to the wells.

-

Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate a baseline level of cAMP production. This is the critical step for measuring inhibition.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.[17]

-

Cell Lysis & Detection:

-

Lyse the cells according to the kit manufacturer's protocol to release the intracellular cAMP.

-

Add the cAMP detection reagents. These reagents typically initiate a competitive binding reaction or an enzymatic cascade that produces a measurable signal (light or fluorescence) that is inversely proportional to the amount of cAMP present.[19][21]

-

-

Signal Reading: Read the plate on the appropriate instrument.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the percent inhibition of the forskolin response versus the log concentration of Rotigotine.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Rotigotine that produces 50% of its maximal inhibitory effect.

-

Mandatory Visualization: cAMP Functional Assay Workflow

Caption: Workflow for a Gi-coupled cAMP inhibition assay.

Part 3: Pharmacokinetic Profile